

(aS)-PH-797804: A Comparative Analysis for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	(aS)-PH-797804	
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An in-depth guide to the p38 MAPK inhibitor **(aS)-PH-797804**, offering a comparative analysis against other relevant inhibitors, detailed experimental protocols, and pathway visualizations to support researchers in drug development.

(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme implicated in inflammatory diseases. This guide provides a comprehensive comparison of **(aS)-PH-797804** with its atropisomer and other key p38 MAPK inhibitors, alongside relevant JNK inhibitors, supported by experimental data and detailed protocols.

Performance Comparison: (aS)-PH-797804 vs. Alternative Inhibitors

(aS)-PH-797804 distinguishes itself through its high potency and exceptional selectivity for p38 α and p38 β isoforms. The following tables summarize its performance in key assays compared to other notable inhibitors.

Table 1: In Vitro Kinase Inhibition Profile



Compound	Target	IC50 (nM)	Source
(aS)-PH-797804	ρ38α	26	[1][2][3]
p38β	102	[3]	
(aR)-PH-797805	ρ38α	1800	[4]
BIRB-796 (Doramapimod)	p38α	38	
p38β	22		_
р38у	130	_	
p38δ	33		
SB203580	ρ38α	50	_
p38β	50		
VX-745	ρ38α	10	[5]
SP600125 (JNK Inhibitor)	JNK1	40	[6][7]
JNK2	40	[6][7]	
JNK3	90	[6][7]	

Table 2: Cellular Activity - Inhibition of LPS-Induced TNF- α Production



Compound	Cell Type	IC50 (nM)	Source
(aS)-PH-797804	Human Whole Blood	85	[4]
U937 Human Monocytes	5.9	[1][2]	
Human PBMCs	15	[2]	
(aR)-PH-797805	Human Whole Blood	4600	[4]
BIRB-796	Human PBMCs	2.7	
SB203580	Human Whole Blood	300	_
SP600125	Human CD4+ cells	5000-12000	[6]

Table 3: Kinase Selectivity Profile of (aS)-PH-797804

(aS)-PH-797804 exhibits remarkable selectivity, with no significant inhibition of a wide range of other kinases at concentrations up to 200 μ M, highlighting its specific mechanism of action.[1] [2]

Kinase Family	Representative Kinases Tested (IC50 > 200 μM)
MAP Kinases	ERK2, JNK2
IKK Family	IKK1, IKK2, IKKi, TBK1
MAPKAP Kinases	MAPKAP2, MAPKAP3, MSK, PRAK
CDKs	CDK2
Other	MKK7 (>100 μM), MNK, RSK2

Experimental Protocols

Detailed methodologies for key assays are provided below to enable researchers to reproduce and build upon the cited findings.



In Vitro p38α/β Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 α and p38 β kinases.

Materials:

- Recombinant human p38α and p38β enzymes
- ATP
- Substrate peptide (e.g., EGFR-derived peptide)
- Test compound ((aS)-PH-797804 or other inhibitors)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)
- Assay plates (e.g., 96-well)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In the assay plate, add the test compound dilutions, recombinant p38 α or p38 β enzyme, and the substrate peptide to the kinase buffer.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.



 Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

LPS-Induced TNF-α Production in Human Whole Blood

Objective: To measure the inhibitory effect of a test compound on the production of TNF- α in a physiologically relevant cellular environment.

Materials:

- Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).
- Lipopolysaccharide (LPS) from E. coli.
- Test compound ((aS)-PH-797804 or other inhibitors).
- RPMI 1640 medium.
- 96-well cell culture plates.
- TNF-α ELISA kit.

Procedure:

- Dilute the whole blood with RPMI 1640 medium.
- Pre-incubate the diluted blood with serial dilutions of the test compound or vehicle (DMSO) for 1 hour at 37°C in a CO2 incubator.
- Stimulate the blood with an optimal concentration of LPS (e.g., 100 ng/mL) and incubate for 4-6 hours at 37°C.
- Centrifuge the plates to pellet the blood cells.
- Collect the plasma supernatant.
- Quantify the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

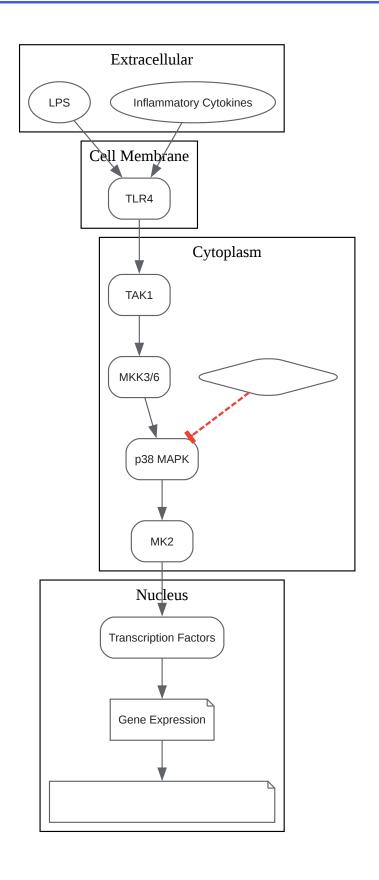


- Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
- Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a general experimental workflow are provided below to facilitate a deeper understanding of the mechanism of action and experimental design.

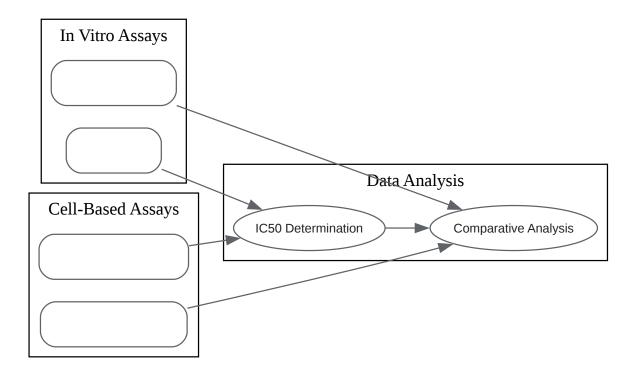




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Caption: p38 MAPK signaling pathway and the inhibitory action of (aS)-PH-797804.





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Caption: General experimental workflow for comparing p38 MAPK inhibitors.

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